REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7])N.[CH:12]([C:15]([CH3:17])=O)([CH3:14])[CH3:13]>C(O)C.S(=O)(=O)(O)O>[CH3:17][C:15]1[C:12]([CH3:14])([CH3:13])[C:4]2[C:3](=[CH:11][CH:10]=[CH:9][C:5]=2[C:6]([OH:8])=[O:7])[N:1]=1
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
31.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in an oil bath for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
was evaporated off under reduced pressure to a small volume of ˜200 mL
|
Type
|
CUSTOM
|
Details
|
Collected the solid with a filter funnel
|
Type
|
WASH
|
Details
|
washed with iPrOH (3×30 mL) and ethyl ether (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Further drying of the solid in an oven at 45° C. under high vacuum for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.59 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |